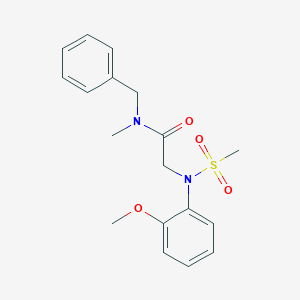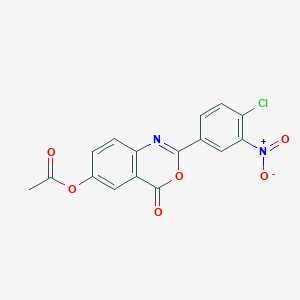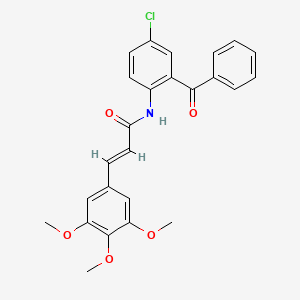![molecular formula C16H18N2O3S2 B3650931 N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide](/img/structure/B3650931.png)
N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide
Overview
Description
N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetamide group linked to a phenethyl group, which is further substituted with an aminosulfonyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of 4-(aminosulfonyl)phenethylamine through the reaction of 4-nitrophenethylamine with a sulfonyl chloride derivative under basic conditions.
Acetylation: The phenethylamine intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to form N1-[4-(aminosulfonyl)phenethyl]acetamide.
Thioether Formation: Finally, the acetylated intermediate undergoes a thioether formation reaction with a phenylsulfanyl reagent, such as thiophenol, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N1-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide has several scientific research applications:
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting carbonic anhydrase and other sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide involves the inhibition of key enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes such as dihydropteroate synthase and dihydrofolate reductase . This inhibition disrupts the synthesis of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminosulfonyl)benzyl]acetamide: Similar in structure but lacks the phenylsulfanyl group.
N-[2-(methylsulfanyl)phenyl]acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
N-[4-(hydroxymethyl)phenyl]acetamide: Features a hydroxymethyl group instead of an aminosulfonyl group.
Uniqueness
N~1~-[4-(aminosulfonyl)phenethyl]-2-(phenylsulfanyl)acetamide is unique due to the presence of both the aminosulfonyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its similar counterparts .
Properties
IUPAC Name |
2-phenylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)15-8-6-13(7-9-15)10-11-18-16(19)12-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTPMHSWKSWXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B3650879.png)


![1-benzyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-imidazole](/img/structure/B3650887.png)
![N-{4-[(4-isopropylbenzoyl)amino]phenyl}-3-methylbenzamide](/img/structure/B3650891.png)
![Propan-2-yl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B3650899.png)
![methyl 4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3650901.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3650906.png)

![N-(2-ETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3650924.png)
![N-BENZYL-N-METHYL-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3650937.png)
![2-(phenylthio)-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3650954.png)
![methyl 4-methyl-3-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3650958.png)
